molecular formula C11H14ClN3O2 B15216820 tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate

tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate

Cat. No.: B15216820
M. Wt: 255.70 g/mol
InChI Key: GFPCISRCNQPVNN-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate: is a chemical compound with a complex structure that includes a pyrrolo[3,4-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of methanesulfonic acid under reflux conditions to facilitate the formation of the desired pyrrolo[3,4-b]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted pyrrolo[3,4-b]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • tert-Butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Uniqueness

tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can impart different chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

tert-butyl 3-chloro-5,7-dihydropyrrolo[3,4-b]pyrazine-6-carboxylate

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14-9(12)4-13-7/h4H,5-6H2,1-3H3

InChI Key

GFPCISRCNQPVNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=NC=C(N=C2C1)Cl

Origin of Product

United States

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